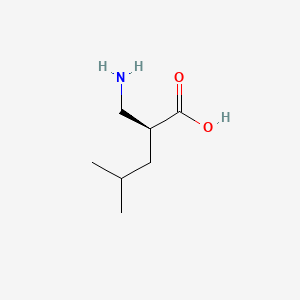
(S)-2-(氨基甲基)-4-甲基戊酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(Aminomethyl)-4-methylpentanoic acid, commonly known as SAMP, is a naturally occurring compound found in many plants and animals. It is a non-proteinogenic amino acid that acts as an important intermediate in the biosynthesis of other amino acids. SAMP has been studied extensively for its potential applications in scientific research, with its properties and effects on biochemical and physiological processes being well documented.
科学研究应用
立体选择性合成: Giordano 等人 (1999) 的一项研究涉及 4-氨基-3-羟基-2-甲基戊酸的立体选择性合成。该合成对于理解海洋毒素(如 janolusimide)中氨基酸的立体化学具有重要意义 (Giordano、Spinella 和 Sodano,1999).
生物活性研究: Nehls 等人 (2013) 专注于 {2-[(2-氨基甲酰乙基)氨基]-3-甲基戊酸} 的生物活性,重点介绍了其在丙烯酰胺和氨基酸异亮氨酸之间反应中形成 (Nehls、Hanebeck、Becker 和 Emmerling,2013).
维生素 B12 抗代谢物: Perlman 等人 (1977) 从蜡状芽孢杆菌发酵中分离出 2-氨基-4-酮-3-甲基戊酸作为维生素 B12 抗代谢物。这些化合物对需要维生素 B12 的大肠杆菌表现出抑制作用,表明在微生物学中具有潜在应用 (Perlman、Perlman、Bodanszky、Bodanszky、Foltz 和 Matthews,1977).
不对称合成和抗真菌剂: Bates 和 Gangwar (1993) 报道了 3-氨基-2-甲基戊酸的首次合成。这项研究对于理解各种生物化合物(如 majusculamide C 和抗肿瘤剂 dolastatins)中 β-氨基酸的构型至关重要 (Bates 和 Gangwar,1993).
酒精饮料中的化学分析: Gracia-Moreno 等人 (2015) 开发了一种分析葡萄酒和其他酒精饮料中甲基戊酸的方法。该方法涉及选择性分离、衍生化和气相色谱,从而深入了解了这些饮料的化学成分 (Gracia-Moreno、Lopez 和 Ferreira,2015).
香料中的安全性评估: Api 等人 (2020) 的一项研究评估了 4-甲基戊酸在香料中的安全性。该评估涵盖了遗传毒性、生殖毒性和环境安全性等方面,为其在化妆品和香料产品中的使用提供了重要数据 (Api、Belsito、Biserta、Botelho、Bruze、Burton、Buschmann、Cancellieri、Dagli、Date、Dekant、Deodhar、Fryer、Gadhia、Jones、Joshi、Lapczynski、Lavelle、Liebler、Na、O'Brien、Patel、Penning、Ritacco、Rodríguez-Ropero、Romine、Sadekar、Salvito、Schultz、Siddiqi、Sipes、Sullivan、Thakkar、Tokura 和 Tsang,2020).
作用机制
Target of Action
(S)-2-(Aminomethyl)-4-methylpentanoic acid, also known as L-Theanine, primarily targets the neurotransmitter system in the brain . It interacts with glutamate receptors , inhibiting the binding of glutamate, which is an excitatory neurotransmitter . It also increases the levels of GABA , an inhibitory neurotransmitter, and dopamine .
Mode of Action
L-Theanine is an analog of glutamate and glutamine . It competes with glutamate for postsynaptic receptors, inhibiting its binding . This leads to neuroprotection and relaxation .
Biochemical Pathways
L-Theanine affects the glutamine (Gln) transporter and suppresses the conversion of Gln to glutamate by glutaminase . This prevents neurons from taking up extracellular Gln . This mechanism contributes to L-Theanine’s neuroprotective properties in stressed cells .
Pharmacokinetics
The compound is carried into the intestinal brush-border membrane via a Na (+)-dependent cotransport in the small intestine . Free L-Theanine in the circulation can then pass through the blood-brain barrier after absorption . The Japanese have conducted a large number of clinical trials to demonstrate that Theanine is both effective and safe .
Result of Action
The result of L-Theanine’s action is a state of relaxation without drowsiness . It promotes mental and physical relaxation while also enhancing cognitive function and mood . It also has neuroprotective effects, protecting neurons from the neurotoxic effects of excessive glutamate .
Action Environment
The action of L-Theanine is influenced by various environmental factors. For instance, the presence of caffeine can enhance its effects . The compound is stable under normal conditions, but its efficacy can be influenced by factors such as the individual’s metabolic rate, the presence of other substances, and the pH of the environment .
属性
IUPAC Name |
(2S)-2-(aminomethyl)-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)3-6(4-8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXQYBCPMFDMOJ-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CN)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716963 |
Source


|
| Record name | (2S)-2-(Aminomethyl)-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
203854-56-2 |
Source


|
| Record name | (2S)-2-(Aminomethyl)-4-methylpentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203854-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-(Aminomethyl)-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

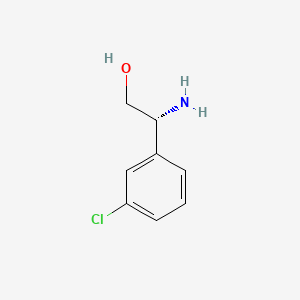
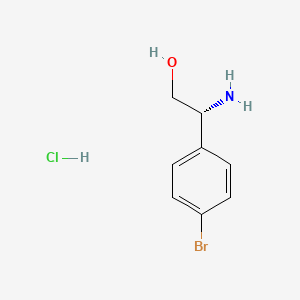
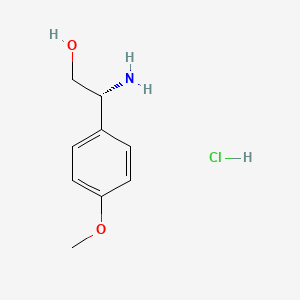
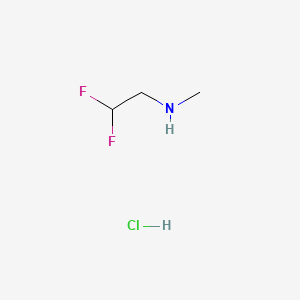
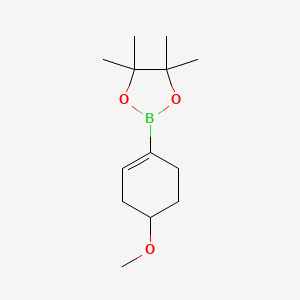
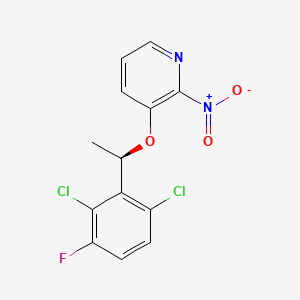
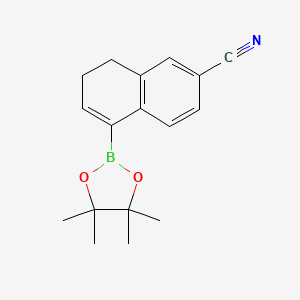
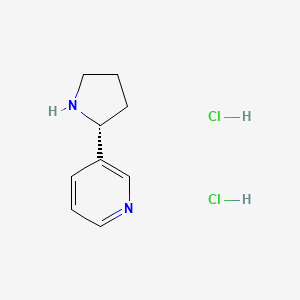

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine](/img/structure/B591911.png)



